molecular formula C14H21NO3 B2895210 2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide CAS No. 1428370-86-8

2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide

Cat. No.: B2895210
CAS No.: 1428370-86-8
M. Wt: 251.326
InChI Key: KIDXRNBXXLHSNK-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide is an organic compound that features a cyclopentyl group, a furan ring, and a hydroxypropyl chain attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide typically involves the following steps:

    Formation of the Hydroxypropyl Chain: The hydroxypropyl chain can be synthesized through the reaction of a suitable furan derivative with a propylene oxide under basic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate intermediate.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like Pd/C (Palladium on carbon).

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides, bases like NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of N-alkylated acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl chain and furan ring may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-(2-(furan-3-yl)ethyl)acetamide
  • 2-cyclopentyl-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

Uniqueness

2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide is unique due to the presence of the hydroxypropyl chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-cyclopentyl-N-[3-(furan-3-yl)-3-hydroxypropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-13(12-6-8-18-10-12)5-7-15-14(17)9-11-3-1-2-4-11/h6,8,10-11,13,16H,1-5,7,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDXRNBXXLHSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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